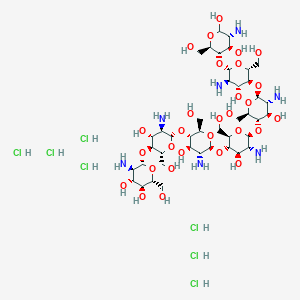

Chitoheptaose 7-hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chitoheptaose 7-hydrochloride is a synthetic, complex carbohydrate derived from chitosan, a biopolymer obtained through the deacetylation of chitin. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound is known for its high purity and is used primarily in research settings .

作用机制

Target of Action

Chitoheptaose 7-hydrochloride, a derivative of chitosan, primarily targets Reactive Oxygen Species (ROS) . It also interacts with plant tissues , enhancing growth and photosynthesis parameters .

Mode of Action

This compound exhibits antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective activities . It interacts with its targets, leading to the enhancement of growth and photosynthesis parameters in wheat seedlings .

Result of Action

This compound has been shown to have antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective effects . It significantly enhances the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, chitoheptaose showed better in vivo therapeutic effects by improving cardiac parameters, oxidative factors, inflammatory cytokines, and apoptotic factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plant tissue culture, the concentrations and forms of chitosan employed, and the influence of chitosan on other plant parameters during in vitro culture are important factors

生化分析

Biochemical Properties

Chitoheptaose 7-hydrochloride has been found to interact with various biomolecules in biochemical reactions. It functions as an immunomodulator, effectively regulating immune responses and fortifying the body’s defense mechanisms

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to enhance the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, it was observed to improve cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to have antioxidant, anti-inflammatory, and antiapoptotic activities . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a rat myocarditis model, it showed significant therapeutic effects by improving cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

准备方法

Synthetic Routes and Reaction Conditions

Chitoheptaose 7-hydrochloride can be synthesized through a one-pot chemoenzymatic route. This involves the specific transglycosylation of chitopentaose and chitobiose using a chitinase-template . The reaction conditions typically involve the use of water as a solvent and a mutant chitinase with lower hydrolyzing activity to facilitate the transglycosylation process .

Industrial Production Methods

Industrial production of this compound involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

Chitoheptaose 7-hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of chitoheptaose, which can be used in different scientific and industrial applications .

科学研究应用

Chitoheptaose 7-hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex carbohydrates.

Medicine: Investigated for its cardioprotective properties and its potential use in treating myocarditis.

Industry: Applied in agriculture to promote the growth and photosynthesis parameters of plants.

相似化合物的比较

Similar Compounds

Chitopentaose: A shorter chain chitooligosaccharide with similar biological activities.

Chitobiose: A disaccharide derived from chitin with applications in synthetic chemistry.

Uniqueness

Chitoheptaose 7-hydrochloride is unique due to its longer chain length, which enhances its biological activities compared to shorter chitooligosaccharides. Its high purity and specific synthesis methods also make it a valuable compound for research and industrial applications .

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILROFQEQZNQLF-PHLWITABSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86Cl7N7O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)